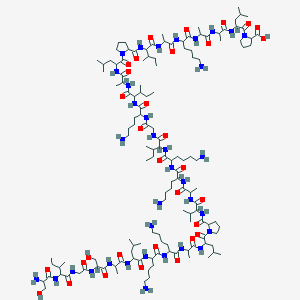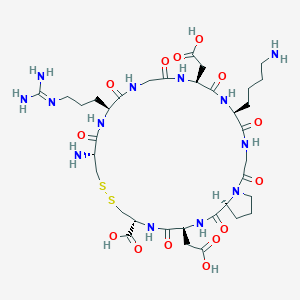
Ceratotoxin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceratotoxin A (CtxA) is a 29-residue peptide isolated from the accessory gland secretion fluid . It has been shown to be highly active against both Gram-negative and Gram-positive bacteria . It can permeabilize the outer and inner membranes of E. coli , and its antimicrobial properties are well correlated with high levels of pore-forming activity .
Synthesis Analysis
The antibacterial activity of a chemically synthesized this compound (ctx A) has been investigated . Ctx A was mainly active against Gram-negative organisms, and it had a lytic effect on non-growing Escherichia coli K-12 . Data showed that ctx A alters both the outer and the inner membrane of E. coli K-12 cells .Molecular Structure Analysis
This compound is a 3-kDa molecular mass amphiphilic peptide . It is physiologically related to bee melittin and shows amino acid sequence homology with magainin peptides . 2D NMR studies in methanol revealed a helical structure for residues 8-25 .Chemical Reactions Analysis
This compound gene expression is affected by juvenile hormone, which has gonadotropic functions in adult insects . The ceratotoxin is a gene expressed exclusively in the imaginal stages and that it is female-specific, related to sexual maturity, and stimulated by mating .Physical And Chemical Properties Analysis
This compound has a molecular formula of C135H243N35O32 and a molecular weight of 2868.59 . It is soluble in DMSO .科学的研究の応用
Ceratotoxin A's Origin and Expression : It is an antibacterial peptide produced in the medfly Ceratitis capitata's female reproductive accessory glands. The gene for this compound is expressed exclusively in adult stages, specifically in females, and is linked to sexual maturity and mating. Unlike many antibacterial insect hemolymph peptides, it is not induced by microbial infection (Marchini et al., 1995).
Regulation by Juvenile Hormone : this compound gene expression is influenced by the juvenile hormone, which plays a gonadotropic role in adult insects. Treatments affecting the juvenile hormone levels modulate the expression of the this compound gene (Dallai et al., 1997).
Antibacterial Activity and Membrane Permeability Effects : this compound primarily targets Gram-negative organisms and can alter the permeability of both the inner and outer membranes of Escherichia coli K-12 cells. Its antibacterial activity is attributed to this membrane-altering effect (Marri et al., 1996).
Relationship with Other Ceratotoxins : The ceratotoxin family includes other members, such as ceratotoxin B and C. These peptides have similar antibacterial properties but vary in potency and target range. The genes encoding these peptides are clustered in the medfly's genome and are expressed coordinately (Rosetto et al., 1996).
Mechanism of Action : this compound forms voltage-dependent ion channels in lipid bilayers, suggesting a mode of action similar to other amphipathic peptides. This action contributes to its antibacterial efficacy (Saint et al., 2003).
Genomic Organization and Chromosomal Localization : The ceratotoxin genes are organized in a large cluster spanning over 26 kilobases of DNA in the medfly genome. Interestingly, ceratotoxins are the first case of female-specific X-linked genes identified in C. capitata (Rosetto et al., 1997).
Potential Therapeutic Applications : Research on modifying this compound, such as creating an azide derivative, explores its use in targeting specific membranes, potentially for drug delivery or as antimicrobial agents (Mayer et al., 2019).
作用機序
Ceratotoxin A forms voltage-dependent ion channels in bilayers according to the barrel-stave model . The characteristics of the channel suggest that the C-terminal regions form bundles of five or six helices embedded in the membrane, such that the N-terminal moieties lie on the polar side of the lipid bilayer .
将来の方向性
Research on Ceratotoxin A is ongoing. For instance, one study investigated whether this compound gene expression was affected by juvenile hormone . The results suggest that this compound gene expression is modulated by juvenile hormone . This provides a foundation for considering this compound as a novel, promising biocontrol agent .
特性
IUPAC Name |
1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H243N35O32/c1-26-76(15)105(164-116(182)87(142)69-171)127(193)144-68-103(174)153-98(70-172)124(190)148-82(21)112(178)159-94(63-71(5)6)123(189)158-92(49-34-40-58-140)120(186)156-90(47-32-38-56-138)118(184)147-83(22)114(180)160-95(64-72(7)8)132(198)168-60-42-51-99(168)125(191)163-104(75(13)14)129(195)149-84(23)110(176)155-91(48-33-39-57-139)119(185)157-93(50-35-41-59-141)122(188)165-106(77(16)27-2)128(194)143-67-102(173)152-88(45-30-36-54-136)121(187)166-107(78(17)28-3)130(196)151-86(25)115(181)161-96(65-73(9)10)133(199)169-61-43-52-100(169)126(192)167-108(79(18)29-4)131(197)150-85(24)111(177)154-89(46-31-37-55-137)117(183)146-80(19)109(175)145-81(20)113(179)162-97(66-74(11)12)134(200)170-62-44-53-101(170)135(201)202/h71-101,104-108,171-172H,26-70,136-142H2,1-25H3,(H,143,194)(H,144,193)(H,145,175)(H,146,183)(H,147,184)(H,148,190)(H,149,195)(H,150,197)(H,151,196)(H,152,173)(H,153,174)(H,154,177)(H,155,176)(H,156,186)(H,157,185)(H,158,189)(H,159,178)(H,160,180)(H,161,181)(H,162,179)(H,163,191)(H,164,182)(H,165,188)(H,166,187)(H,167,192)(H,201,202) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGJUOSTKVDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H243N35O32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2868.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150671-04-8 |
Source


|
| Record name | 150671-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





